molecular formula C10H17BrZn B14899232 GeranylZinc bromide

GeranylZinc bromide

Cat. No.: B14899232
M. Wt: 282.5 g/mol
InChI Key: JVMAAEAJDHWPAG-XKYXOGKGSA-M
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Description

GeranylZinc bromide is an organozinc compound that plays a significant role in organic synthesis. It is a reagent used in various chemical reactions, particularly in the formation of carbon-carbon bonds. The compound is derived from geranyl bromide and zinc, and it is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

GeranylZinc bromide is typically prepared through the reaction of geranyl bromide with activated zinc powder in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and moisture interference. The general procedure involves stirring a suspension of activated zinc powder in dry THF, followed by the addition of geranyl bromide. The mixture is then stirred at room temperature for a specified period, usually around one hour .

Industrial Production Methods

While the preparation of this compound in a laboratory setting is well-documented, industrial production methods are less commonly detailed in literature. the principles remain similar, involving the use of large-scale reactors and stringent control of reaction conditions to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

GeranylZinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

    Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions with aryl and alkenyl halides.

    Substitution Reactions: It can react with electrophiles to substitute the bromide group.

Common Reagents and Conditions

Common reagents used with this compound include palladium catalysts, carbonyl compounds, and various electrophiles. The reactions are typically carried out in anhydrous solvents like THF under inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from reactions involving this compound include alcohols, coupled products (such as biaryls or alkenes), and substituted geranyl derivatives .

Scientific Research Applications

GeranylZinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of GeranylZinc bromide involves its role as a nucleophile in organic reactions. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom, which allows it to attack electrophilic centers in other molecules. This nucleophilic addition is a key step in many of its reactions, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to GeranylZinc bromide include:

  • MethylZinc bromide
  • PhenylZinc bromide
  • AllylZinc bromide

Uniqueness

What sets this compound apart from these similar compounds is its geranyl group, which provides unique reactivity and selectivity in organic synthesis. The presence of the geranyl moiety allows for the formation of more complex and diverse molecular structures, making it a valuable reagent in synthetic chemistry .

Properties

Molecular Formula

C10H17BrZn

Molecular Weight

282.5 g/mol

IUPAC Name

bromozinc(1+);(6E)-2,6-dimethylocta-2,6-diene

InChI

InChI=1S/C10H17.BrH.Zn/c1-5-10(4)8-6-7-9(2)3;;/h5,7H,1,6,8H2,2-4H3;1H;/q-1;;+2/p-1/b10-5+;;

InChI Key

JVMAAEAJDHWPAG-XKYXOGKGSA-M

Isomeric SMILES

CC(=CCC/C(=C/[CH2-])/C)C.[Zn+]Br

Canonical SMILES

CC(=CCCC(=C[CH2-])C)C.[Zn+]Br

Origin of Product

United States

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